Fmoc-Phe-OH-15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

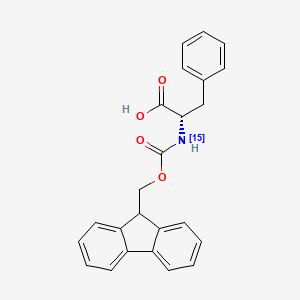

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N: is a derivative of L-phenylalanine, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is commonly used in peptide synthesis due to its stability and the ease with which the fluorenylmethoxycarbonyl group can be removed under basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N typically involves the protection of the amino group of L-phenylalanine-15N with the fluorenylmethoxycarbonyl group. This can be achieved by reacting L-phenylalanine-15N with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate .

Industrial Production Methods: : Industrially, the production of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated peptide synthesizers .

Análisis De Reacciones Químicas

Types of Reactions: : N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N undergoes several types of chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under specific conditions.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups.

Common Reagents and Conditions: : Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with piperidine yields L-phenylalanine-15N .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Phe-OH-15N is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides. Its high purity (≥ 99%) and enantiomeric purity (≥ 99.8%) make it suitable for synthesizing biologically active peptides .

Mass Spectrometry and NMR Studies

The incorporation of nitrogen-15 into peptides synthesized with this compound provides a unique advantage in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The isotopic labeling allows for enhanced resolution and sensitivity in detecting peptide fragments, which is crucial for studying protein interactions and conformational dynamics .

Structural Biology

In structural biology, this compound-labeled peptides are used to elucidate protein structures through X-ray crystallography and cryo-electron microscopy. The isotopic labeling helps in distinguishing between different peptide conformations and interactions within protein complexes .

Case Study 1: Peptide Interaction Studies

A study published in ResearchGate demonstrated the use of this compound in identifying binding peptides for Factor XI using solid-phase peptide library screening. The labeled peptides facilitated the characterization of structural and functional properties, leading to insights into coagulation processes .

Case Study 2: Protein Dynamics

Research conducted by Sigma-Aldrich illustrated the application of this compound in investigating protein dynamics using NMR spectroscopy. The labeled phenylalanine residues provided critical information about the flexibility and interactions within proteins under different conditions, enhancing our understanding of their biological functions .

Mecanismo De Acción

The primary mechanism by which N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N exerts its effects is through its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. This protection is removed under basic conditions, typically using piperidine, allowing the amino group to participate in peptide bond formation .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds include other fluorenylmethoxycarbonyl-protected amino acids such as:

- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-13C9,15N

- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-2-13C

- N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N .

Uniqueness: : The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N lies in its nitrogen-15 isotopic label, which makes it particularly useful for NMR studies. This isotopic labeling provides detailed information about the structure and dynamics of peptides and proteins, which is not possible with non-labeled compounds .

Actividad Biológica

Introduction

Fmoc-Phe-OH-15N (N-Fmoc-L-phenylalanine-15N) is a stable isotope-labeled amino acid that plays a significant role in peptide synthesis and biochemical research. Its unique properties, particularly the incorporation of the nitrogen-15 isotope, allow for enhanced tracking and analysis in various biological studies. This article delves into the biological activity of this compound, focusing on its synthesis, applications, and impact on biological systems.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the immobilization of Fmoc-Phe-OH on a solid support, such as Wang resin. The following steps outline the general procedure:

- Activation of Carboxylic Acid : The carboxylic acid group of Fmoc-Phe-OH is activated using reagents like MSNT under mild conditions.

- Coupling Reaction : After activation, the amino acid is coupled to the resin-bound support using coupling agents like DIC and HOBt.

- Fmoc Deprotection : The Fmoc protecting group is removed with piperidine, allowing for further coupling reactions to occur.

- Formylation : The N-terminus can be formylated using ethyl formate to yield derivatives suitable for specific applications in NMR spectroscopy and other analytical techniques .

Table 1: Synthesis Parameters for this compound

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Activation | MSNT | Activate carboxylic acid |

| Coupling | DIC/HOBt | Couple amino acid to solid support |

| Deprotection | Piperidine | Remove Fmoc protecting group |

| Formylation | Ethyl formate | Modify N-terminus for analysis |

1. Peptide Synthesis

This compound is extensively used in peptide synthesis due to its hydrophobicity and ability to form stable peptide bonds. Its incorporation into peptides allows researchers to study protein interactions and folding mechanisms using techniques such as NMR spectroscopy.

2. Metabolic Studies

The nitrogen-15 isotope in this compound serves as a valuable tracer in metabolic studies. It enables scientists to track nitrogen incorporation into biomolecules, providing insights into metabolic pathways and amino acid turnover rates.

3. Drug Development

In drug design, this compound can be employed in structure-activity relationship (SAR) studies. By synthesizing various analogs, researchers can evaluate the biological activity and efficacy of potential drug candidates .

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor activity of peptides synthesized using this compound against HepG2 liver cancer cells. The results indicated that certain peptides exhibited up to 70% inhibition of cell proliferation after 48 hours of incubation, showcasing the potential therapeutic applications of this compound .

Case Study 2: NMR Spectroscopy Applications

Research utilizing this compound has demonstrated its effectiveness as a reference compound in solid-state NMR spectroscopy. The isotopic labeling enhances signal clarity, allowing for more precise structural determination of complex biomolecules .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i25+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-LJSUXKQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.